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molecular formula C9H6ClNO B8706003 1H-Indole-4-carbonyl chloride CAS No. 949899-70-1

1H-Indole-4-carbonyl chloride

Cat. No. B8706003
M. Wt: 179.60 g/mol
InChI Key: OPERBFXUPNMNCS-UHFFFAOYSA-N
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Patent
US04910207

Procedure details

32.2 g (0.2M) dry indol-4-yl carboxylic acid are suspended in 150 ml absolute methylene chloride. 26 ml (0.3M) oxalyl chloride are added to the stirred mixture at 20° over 30 minutes. Gas evolution results. The mixture is stirred for 31/2 hours at 20° C. 150 ml Hexane are added. The mixture is stirred for another 20 minutes and the resultant heading compound filtered off, washed with methylene chloride/hexane 1:1 dried at 20° in a vacuum to give beige crystals, which are used further without purification.
Quantity
32.2 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[C:5]([C:10]([OH:12])=O)[CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.C(Cl)(=O)C([Cl:16])=O.CCCCCC>C(Cl)Cl>[NH:1]1[C:9]2[C:4](=[C:5]([C:10]([Cl:16])=[O:12])[CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1

Inputs

Step One
Name
Quantity
32.2 g
Type
reactant
Smiles
N1C=CC2=C(C=CC=C12)C(=O)O
Step Two
Name
Quantity
26 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
CCCCCC
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for 31/2 hours at 20° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Gas evolution results
STIRRING
Type
STIRRING
Details
The mixture is stirred for another 20 minutes
Duration
20 min
FILTRATION
Type
FILTRATION
Details
filtered off
WASH
Type
WASH
Details
washed with methylene chloride/hexane 1:1
CUSTOM
Type
CUSTOM
Details
dried at 20° in a vacuum
CUSTOM
Type
CUSTOM
Details
to give beige crystals, which
CUSTOM
Type
CUSTOM
Details
are used further without purification

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
N1C=CC2=C(C=CC=C12)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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